

# The Tetrahydropyrazolopyridine Scaffold: A Versatile Chemical Probe for Kinase-Driven Pathologies

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## Compound of Interest

4,5,6,7-Tetrahydro-2H-

Compound Name: pyrazolo[4,3-b]pyridine  
hydrochloride

Cat. No.: B1455586

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Application Notes and Protocols for 4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-b]pyridine and its Analogs

For Researchers, Scientists, and Drug Development Professionals

## Introduction: Unveiling the Potential of a Privileged Scaffold

The 4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine core represents a "privileged scaffold" in medicinal chemistry, a molecular framework that has demonstrated the ability to bind to multiple biological targets. While detailed biological data for **4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-b]pyridine hydrochloride** is emerging, extensive research into its close analogs, particularly the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine isomer, has revealed potent and selective inhibition of key protein kinases implicated in oncology and inflammatory diseases.<sup>[1]</sup> <sup>[2]</sup> This guide provides a comprehensive overview of the application of this chemical probe, drawing upon the established activities of its structural relatives to provide a robust framework for its investigation.

The pyrazolopyridine family of compounds has garnered significant interest for its diverse biological activities, including the inhibition of cyclin-dependent kinases (CDKs), tropomyosin

receptor kinases (TRKs), and c-Met, among others.[1][3][4] This structural motif serves as a versatile starting point for the development of targeted therapies. This document will focus on the application of the tetrahydropyrazolopyridine scaffold as a chemical probe for studying kinase signaling pathways, with a particular emphasis on its potential as an inhibitor of Receptor Interacting Protein 1 (RIP1) kinase and the c-Met receptor tyrosine kinase.

## Physicochemical Properties

A foundational understanding of the physicochemical properties of **4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-b]pyridine hydrochloride** is essential for its effective use in experimental settings.

Property	Value	Source
CAS Number	1187830-47-2	PubChem
Molecular Formula	C <sub>6</sub> H <sub>10</sub> ClN <sub>3</sub>	PubChem
Molecular Weight	159.62 g/mol	PubChem
Appearance	White to off-white solid	Generic Supplier Data
Solubility	Soluble in water and DMSO	Generic Supplier Data
Storage	Store at -20°C, protect from light	Generic Supplier Data

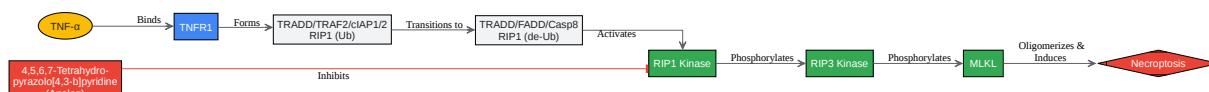
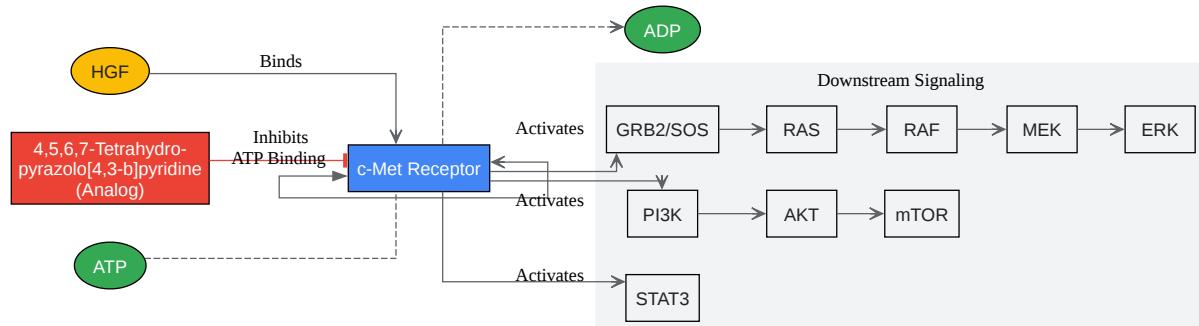
## Mechanism of Action: Targeting Key Nodes in Cellular Signaling

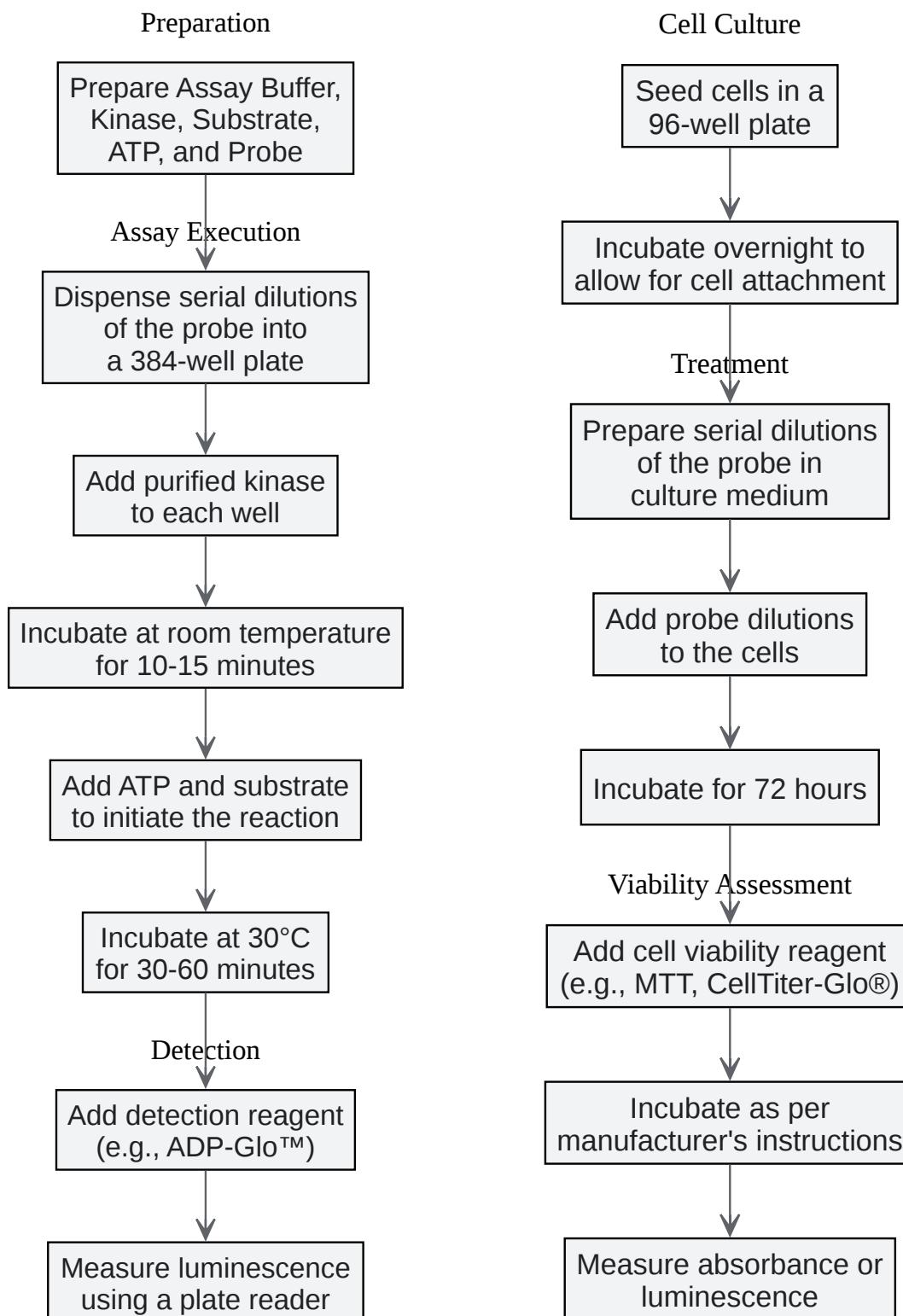
Derivatives of the tetrahydropyrazolopyridine scaffold have been demonstrated to function as ATP-competitive kinase inhibitors. This mechanism involves the binding of the small molecule to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.

## Inhibition of c-Met Signaling

The c-Met receptor tyrosine kinase is a critical driver of cell proliferation, survival, and motility. Its dysregulation is a hallmark of numerous cancers. Analogs of the tetrahydropyrazolopyridine

scaffold have been designed as potent c-Met inhibitors.[1]



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## References

- 1. Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 7-Oxo-2,4,5,7-tetrahydro-6 H-pyrazolo[3,4- c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure-Kinetic Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
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